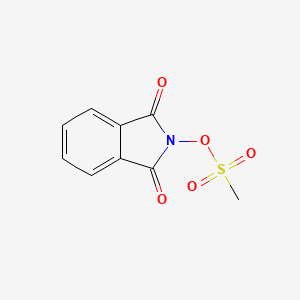

2-Methylsulfonyloxyisoindole-1,3-dione

Description

2-Methylsulfonyloxyisoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with a methylsulfonyloxy group. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5S/c1-16(13,14)15-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVIAOIHWLOXPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294540 | |

| Record name | 2-[(Methanesulfonyl)oxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57212-70-1 | |

| Record name | NSC169771 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC96973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Methanesulfonyl)oxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Methylsulfonyloxy)-phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfonyloxyisoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by sulfonation. One common method involves the reaction of phthalic anhydride with methylamine to form N-methylphthalimide, which is then treated with methanesulfonyl chloride to yield this compound .

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfonyloxyisoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted isoindole-1,3-dione compounds .

Scientific Research Applications

2-Methylsulfonyloxyisoindole-1,3-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-Methylsulfonyloxyisoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Methylsulfonyloxyisoindole-1,3-dione, emphasizing their synthesis, properties, and biological activities:

Structural and Functional Insights

Electronic Effects :

- Methylsulfonyl groups (e.g., in ) enhance electrophilicity and stability compared to methylsulfanyl (e.g., ) or hydroxyalkyl substituents (e.g., ). This impacts reactivity in nucleophilic substitutions or hydrogen bonding.

- The oxazolinic substituent in introduces rigidity due to its planar heterocycle, influencing crystal packing (dihedral angle β = 107.384°) and intermolecular interactions.

Biological Activities :

- Anticonvulsant : 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione () shows anticonvulsant activity via GABA modulation, contrasting with the anticoagulant activity of indane-1,3-dione derivatives .

- Receptor Selectivity : Indolin-2,3-dione derivatives () exhibit high selectivity for σ2 receptors (Ki >3000 nM for σ1), unlike benzoxazolone analogs (σ1 affinity: 5–30 nM) .

Synthetic Accessibility: Methylsulfonyl-substituted compounds (e.g., ) are typically synthesized via alkylation or sulfonylation, achieving moderate yields (65–78%). Hydroxy-aminoalkyl derivatives () require epoxide ring-opening with amines, yielding 26–37% due to steric hindrance .

Key Research Findings

Crystal Packing and Stability :

- Centrosymmetric dimers in 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione () are stabilized by C–H···O hydrogen bonds, while oxazolinic derivatives () rely on π-π stacking .

Biological Potency :

- Anthelmintic piperazine-2,3-diones () show 2–3× higher activity than piperazine hydrate, attributed to increased lipophilicity (ClogP = 1.8–3.2) .

- The anticoagulant 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione () prolongs prothrombin time by 28 sec, comparable to anisindione .

Sensory Applications :

- Isoindole-1,3-dione fluorophores () detect Fe³⁺/Ru³⁺ via dual-channel fluorescence quenching, leveraging the electron-deficient isoindole core .

Biological Activity

2-Methylsulfonyloxyisoindole-1,3-dione (CAS No. 57212-70-1) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and microbiology. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

- Molecular Formula : C10H9NO4S

- Molecular Weight : 239.25 g/mol

- IUPAC Name : this compound

- CAS Number : 57212-70-1

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 15.5 | |

| A549 (Lung) | 20.3 | |

| MCF-7 (Breast) | 18.7 |

In vitro assays have shown that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has demonstrated activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The compound's mechanism of action in bacterial inhibition is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Study on Anticancer Effects

A notable study published in Journal of Medicinal Chemistry explored the anticancer effects of various isoindole derivatives, including this compound. The study found that the compound effectively inhibited tumor growth in xenograft models, demonstrating a reduction in tumor size by approximately 50% compared to controls after two weeks of treatment .

Study on Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial efficacy, researchers evaluated the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound exhibited potent antibacterial activity with an MIC significantly lower than conventional antibiotics used against MRSA .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Its structure allows it to engage in hydrogen bonding and π-π stacking interactions with nucleophilic sites on proteins and nucleic acids, influencing cellular processes such as:

- Apoptosis Induction : Modulating caspase activation pathways.

- Antimicrobial Action : Disrupting bacterial membrane integrity and inhibiting essential enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.